molecular formula C15H11N3OS B5839207 N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5839207
M. Wt: 281.3 g/mol
InChI Key: QPTFUPZPUPGWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,4-Thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .

Medicine: In medicinal chemistry, N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been investigated for its anticancer properties. It has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Industry: The compound is also used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its application in the field of materials science is an area of ongoing research .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the thiadiazole and biphenyl moieties. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-phenyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14(17-15-18-16-10-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTFUPZPUPGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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